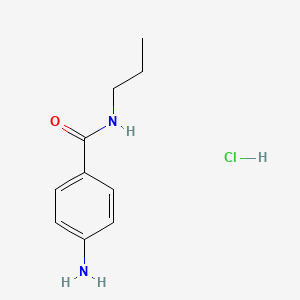

4-amino-N-propylbenzamide hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

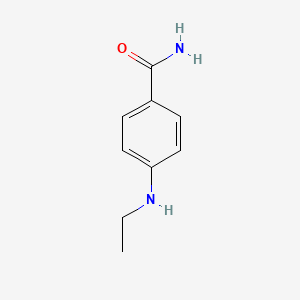

The synthesis of benzamides, including 4-amino-N-propylbenzamide hydrochloride, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis

The molecular weight of this compound is 214.69 . The InChI code is 1S/C10H14N2O.ClH/c1-2-7-12-10 (13)8-3-5-9 (11)6-4-8;/h3-6H,2,7,11H2,1H3, (H,12,13);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 223-225 degrees Celsius .Mécanisme D'action

4-amino-N-propylbenzamide hydrochloride HCl acts as an agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It binds to the receptor and activates it, leading to the release of intracellular calcium and the activation of downstream signaling pathways. This activation of mGluR5 is thought to be responsible for the effects of this compound HCl on neurotransmitter systems, such as the dopaminergic, glutamatergic, and cholinergic systems.

Biochemical and Physiological Effects

This compound HCl has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to increase the release of dopamine and serotonin in the brain, resulting in an antidepressant-like effect. It has also been shown to inhibit the reuptake of dopamine and serotonin, resulting in an increase in their concentrations in the brain. In addition, this compound HCl has been shown to modulate the release of glutamate, an important neurotransmitter involved in learning and memory.

Avantages Et Limitations Des Expériences En Laboratoire

4-amino-N-propylbenzamide hydrochloride HCl has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a relatively low toxicity. It is also stable in aqueous solutions, making it suitable for use in a variety of experiments. However, this compound HCl does have some limitations. It is not water-soluble, so it must be dissolved in an organic solvent before use. It is also not suitable for use in high-temperature experiments due to its low melting point.

Orientations Futures

There are several potential future directions for research on 4-amino-N-propylbenzamide hydrochloride HCl. These include further studies of its mechanism of action and its effects on biochemical and physiological processes, as well as its potential use as a therapeutic agent for neurological disorders. Additionally, further research is needed to investigate the potential for this compound HCl to act as an agonist of other metabotropic glutamate receptors and to explore its potential use in the development of novel drugs. Finally, further research is needed to investigate the potential for this compound HCl to interact with other drugs and to explore its potential use in drug delivery systems.

Applications De Recherche Scientifique

4-amino-N-propylbenzamide hydrochloride HCl is used in scientific research as a reagent for the synthesis of other compounds. It is also used as a substrate in enzyme assays and as a probe to study the role of enzymes in biological processes. This compound HCl has been used in studies of the molecular mechanisms of action of various drugs, including serotonin reuptake inhibitors and drugs that act on the GABA receptor. It has also been used to study the pharmacology of various neurotransmitter systems, including the dopaminergic, glutamatergic, and cholinergic systems.

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-N-propylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-7-12-10(13)8-3-5-9(11)6-4-8;/h3-6H,2,7,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFRANMQMYLQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B3289298.png)

![Thieno[2,3-b]pyrazin-6-ylmethanol](/img/structure/B3289327.png)

![6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B3289341.png)